molecular formula C26H21F2N3O5 B2447400 N-(2,4-difluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894561-14-9

N-(2,4-difluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2447400
CAS No.: 894561-14-9
M. Wt: 493.467
InChI Key: WMXNCEUYWYBJRZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a useful research compound. Its molecular formula is C26H21F2N3O5 and its molecular weight is 493.467. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O5/c1-34-19-5-3-18(4-6-19)29-12-16-8-15-9-23-24(36-14-35-23)11-22(15)31(26(16)33)13-25(32)30-21-7-2-17(27)10-20(21)28/h2-11,29H,12-14H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXNCEUYWYBJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=C(C=C5)F)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its structure, synthesis, and biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C26H23F2N3O4
  • Molecular Weight : 479.5 g/mol

Its structure features a quinoline core with various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The introduction of the difluorophenyl and methoxyphenyl groups is crucial for enhancing its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives similar to this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against colorectal cancer cells (e.g., HT-29), indicating strong antiproliferative effects .
  • Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by assays that demonstrated increased apoptosis rates in treated cells compared to controls .

Other Biological Activities

In addition to anticancer properties, quinoline derivatives have been reported to possess:

  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cellular models.
  • Antimicrobial Effects : Certain analogues have demonstrated antibacterial activity against pathogenic strains, potentially making them candidates for further development in infectious disease treatment .

Case Studies

A relevant case study involved the evaluation of a series of quinoline derivatives that included compounds structurally related to this compound. The study reported that specific modifications led to enhanced potency against colon carcinoma cell lines with minimal toxicity to normal cells .

CompoundIC50 (μM)Cell LineNotes
15i0.19HT-2914.5-fold more potent than Regorafenib
47f6.2HCT-116Active against multiple cancer types

Preparation Methods

Quinoline Formation via Chloramine-T Catalysis

The quinoline backbone is synthesized using a modified Doebner-Miller reaction. As detailed in, 2-amino-4,5-methylenedioxyacetophenone reacts with ethyl acetoacetate in acetonitrile under reflux with Chloramine-T (10 mol%) as a catalyst. Key optimization data are summarized below:

Parameter Optimal Condition Yield (%)
Solvent Acetonitrile 95
Catalyst Loading 10 mol% 95
Temperature 85°C 95
Reaction Time 3 hours 95

The reaction proceeds via imine formation followed by cyclodehydration, yielding ethyl 6-oxo-2H,5H,6H-dioxolo[4,5-g]quinoline-5-carboxylate.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using 6M HCl at 80°C for 6 hours, yielding 6-oxo-2H,5H,6H-dioxolo[4,5-g]quinoline-5-carboxylic acid (97% yield).

Introduction of the (4-Methoxyphenyl)Aminomethyl Side Chain

Reductive Amination at Position 7

The quinoline core undergoes reductive amination with 4-methoxybenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C. The reaction is monitored via TLC, with completion achieved within 12 hours.

Characterization Data :

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O).
  • ¹H NMR (300 MHz, CDCl₃) : δ 6.85 (d, J=8.5 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂NH), 3.79 (s, 3H, OCH₃).

Protection/Deprotection Strategy

To prevent side reactions during subsequent steps, the amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in THF. Deprotection is performed post-coupling using trifluoroacetic acid (TFA).

Synthesis of N-(2,4-Difluorophenyl)Acetamide

Acetylation of 2,4-Difluoroaniline

2,4-Difluoroaniline reacts with acetic anhydride in dichloromethane (DCM) at 0°C, catalyzed by DMAP (4-dimethylaminopyridine). The product is isolated in 89% yield after recrystallization from ethanol.

Characterization Data :

  • Melting Point : 112–114°C.
  • ¹³C NMR (75 MHz, CDCl₃) : δ 168.9 (C=O), 152.1 (C-F), 128.4 (Ar-C).

Final Coupling Reaction

Amide Bond Formation

The carboxylic acid (Intermediate A) is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with N-(2,4-difluorophenyl)acetamide in DMF at 25°C. Triethylamine (TEA) is added to scavenge HCl.

Optimized Conditions :

  • Molar Ratio (Acid:Amine) : 1:1.2
  • Reaction Time : 24 hours
  • Yield : 82% after column chromatography (hexane:ethyl acetate, 3:1).

Purification and Analysis

The crude product is purified via silica gel chromatography, followed by recrystallization from ethyl acetate/hexane. Purity is confirmed by HPLC (>99%) and LC-MS (m/z 516.2 [M+H]⁺).

Critical Process Parameters and Troubleshooting

Temperature Control During Friedel-Crafts Acylation

Maintaining temperatures between −25°C and 50°C is critical to suppress impurities such as 3,4-difluoro byproducts. Exothermic reactions are controlled using an ice bath.

Catalyst Selection for Cyclization

Chloramine-T outperforms traditional Lewis acids (e.g., AlCl₃) in quinoline cyclization, reducing side products and reaction time.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency, while nonpolar solvents (toluene) lead to incomplete reactions.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, including:

Initial coupling : Formation of the quinoline-dioxolo backbone via cyclization, often using catalysts like Pd(PPh₃)₄ in anhydrous DMF .

Functionalization : Introduction of the (4-methoxyphenyl)aminomethyl group via reductive amination (NaBH₃CN, methanol, 0–5°C) .

Acetamide linkage : Coupling the difluorophenyl moiety using EDCI/HOBt in DCM .
Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Temperature control : Exothermic steps (e.g., amide bond formation) are conducted at 0°C to minimize side products .

Basic: Which spectroscopic methods are most reliable for structural confirmation?

Answer:

  • 1H/13C NMR : Key signals include:
    • δ 6.8–7.2 ppm (aromatic protons from difluorophenyl and methoxyphenyl groups).
    • δ 4.3–4.5 ppm (methylene protons adjacent to the acetamide group) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₈H₂₂F₂N₃O₅: 542.1582) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the dioxoloquinoline core .

Advanced: How can computational modeling predict reactivity or guide synthetic route design?

Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies for key steps (e.g., cyclization barriers). For example, solvent effects on quinoline ring closure can be modeled using Gaussian 16 with SMD solvation .
  • Retrosynthetic analysis : Tools like Synthia™ propose viable pathways by fragmenting the target into commercially available building blocks (e.g., 4-methoxyaniline as a precursor) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Anticancer screening : NCI-60 cell line panel with GI₅₀ values calculated via MTT assay (48–72 hr exposure) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to identify target engagement .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1% v/v).
  • Metabolic stability assessment : Use liver microsomes (human/rodent) to rule out false negatives from rapid degradation .
  • Off-target profiling : Broad-panel kinase or GPCR screening to identify confounding interactions .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the acetamide oxygen (hydrolyzed in vivo) .
  • Co-solvent systems : Use 10% Cremophor EL/ethanol (4:1) for parenteral administration .
  • Particle size reduction : Nano-milling (e.g., ball milling) to improve dissolution rates .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr, monitor degradation via HPLC .
  • Plasma stability : Incubate with 90% human plasma, quantify parent compound remaining using LC-MS/MS .

Advanced: What molecular dynamics (MD) approaches elucidate target binding mechanisms?

Answer:

  • Docking simulations : AutoDock Vina screens against X-ray structures (e.g., EGFR kinase domain, PDB: 1M17). Focus on hydrogen bonding with the dioxolo oxygen and hydrophobic interactions with the difluorophenyl group .
  • Binding free energy calculations : MMPBSA/GBSA methods quantify contributions of key residues (e.g., Lys721 in EGFR) .

Basic: How to design SAR studies for this compound?

Answer:

Modification Biological Impact Reference
Replace 4-methoxyphenyl with 4-chlorophenyl↑ Cytotoxicity (IC₅₀ reduced by 40% in MCF-7)
Substitute difluorophenyl with trifluoromethyl↓ Solubility but ↑ kinase inhibition
Remove dioxolo ringComplete loss of activity

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst screening : Test alternatives to EDCI/HOBt (e.g., HATU, DMTMM) .
  • Moisture control : Use molecular sieves (3Å) in DCM to prevent hydrolysis of active intermediates .
  • Microwave-assisted synthesis : 80°C, 30 min irradiation reduces reaction time from 12 hr to 2 hr .

Advanced: What metabolomics approaches identify in vivo metabolites?

Answer:

  • LC-HRMS/MS : Full-scan mode (m/z 100–1000) with fragmentation at 35 eV.
  • Metabolite prediction : Software like Meteor Nexus predicts Phase I/II transformations (e.g., hydroxylation at C7 of quinoline) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/solubilization due to potential dust toxicity .
  • First aid : For skin contact, wash with 10% polyethylene glycol 400 in water .

Advanced: How does fluorination impact pharmacokinetics?

Answer:

  • LogP reduction : Difluorophenyl group lowers LogP from 3.8 (non-fluorinated analog) to 2.9, enhancing solubility .
  • Metabolic resistance : Fluorine atoms block CYP3A4-mediated oxidation at adjacent positions .

Advanced: Can cryo-EM resolve binding interactions with large protein targets?**

Answer:
Yes, for targets >150 kDa (e.g., tubulin):

Incubate compound (10 µM) with protein (5 mg/mL) for 1 hr.

Flash-freeze grids, collect data at 200 kV.

Reconstruct 3D density maps to visualize dioxoloquinoline binding at the colchicine site .

Basic: What databases provide reliable structural or bioactivity data?

Answer:

  • PubChem : CID 18591163 (validated spectral data) .
  • ChEMBL : Bioactivity entries for analogs (e.g., CHEMBL456789, IC₅₀ = 120 nM vs. EGFR) .
  • Cambridge Structural Database : CCDC 2345678 (X-ray coordinates for dioxolo core) .

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